Chromotrope 2R
Overview
Description
It is widely used in histological staining, particularly in the Gomori trichrome staining method, which is employed to differentiate between muscle fibers and collagen . This compound is known for its high affinity for phospholipids, making it useful in staining mitochondrial and endoplasmic reticulum membranes in histological samples .
Mechanism of Action
Target of Action
Chromotrope 2R, also known as Acid Red 29, is an azo dye that primarily targets phospholipids . Phospholipids are a class of lipids that are a major component of all cell membranes as they can form lipid bilayers.
Mode of Action
This compound interacts with its targets, the phospholipids, by binding to them with high affinity . This interaction is primarily used for staining purposes in histological samples .
Biochemical Pathways
Given its staining properties, it can be inferred that it plays a role in visualizing certain cellular structures and components, particularly those involving phospholipids .
Result of Action
The primary result of this compound’s action is the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This staining allows for the visualization of these cellular structures, which can be crucial in various research and diagnostic applications .
Biochemical Analysis
Biochemical Properties
Chromotrope 2R interacts with various biomolecules, particularly phospholipids . It is used for staining mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that this compound may interact with proteins and enzymes located in these organelles.
Cellular Effects
This compound has been used in the Gomori trichrome staining in osteochondral tissues . It has also been used for the staining of eosinophils in lung sections . This indicates that this compound can have effects on various types of cells and cellular processes.
Molecular Mechanism
The exact molecular mechanism of this compound is not fully understood. Its ability to stain certain cellular structures suggests that it may bind to specific biomolecules within these structures. For instance, its high affinity for phospholipids suggests that it may interact with these molecules in the cell membrane .
Temporal Effects in Laboratory Settings
It is known that this compound can be easily degraded under ultraviolet C (UVC) light irradiation .
Metabolic Pathways
Given its high affinity for phospholipids, it may be involved in lipid metabolism .
Transport and Distribution
Its use in staining suggests that it may be transported to and accumulate in certain cellular structures, such as mitochondria and endoplasmic reticulum .
Subcellular Localization
This compound is used for the staining of mitochondrial and endoplasmic reticulum membranes in histological samples . This suggests that it may localize to these subcellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chromotrope 2R is synthesized through a diazotization reaction followed by coupling with chromotropic acid. The process involves the following steps:
Diazotization: Aniline is diazotized using sodium nitrite and hydrochloric acid at low temperatures to form diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with chromotropic acid in an alkaline medium to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The final product is usually obtained as a reddish-brown crystalline powder, which is then purified and dried for commercial use .
Chemical Reactions Analysis
Types of Reactions: Chromotrope 2R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under acidic conditions, leading to the formation of different oxidation products.
Reduction: The azo group in this compound can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups in this compound can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are commonly used.
Substitution: Nucleophiles like hydroxide ions and amines are used in substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of this compound.
Reduction Products: Corresponding amines formed from the reduction of the azo group.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chromotrope 2R has a wide range of applications in scientific research:
Histology: Used in Gomori trichrome staining to differentiate muscle fibers and collagen.
Cytology: Employed as a stain for cytological samples to highlight cellular structures.
Complexometry: Acts as an indicator in complexometric titrations.
Microbiology: Used for staining microsporidia in body fluids and stool samples.
Biochemistry: Applied in the staining of mitochondrial and endoplasmic reticulum membranes.
Comparison with Similar Compounds
Chromotrope 2R can be compared with other azo dyes and staining agents:
Congo Red: Another azo dye used for staining amyloid proteins. Unlike this compound, Congo Red is primarily used in amyloid detection.
Fast Green FCF: Used in conjunction with this compound in Gomori trichrome staining.
Eosin Y: A commonly used dye in histology for staining cytoplasm and connective tissues.
This compound is unique due to its specific affinity for phospholipids and its application in Gomori trichrome staining, which sets it apart from other similar compounds .
Properties
CAS No. |
4197-07-3 |
---|---|
Molecular Formula |
C16H12N2NaO8S2 |
Molecular Weight |
447.4 g/mol |
IUPAC Name |
disodium;4,5-dihydroxy-3-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C16H12N2O8S2.Na/c19-12-8-11(27(21,22)23)6-9-7-13(28(24,25)26)15(16(20)14(9)12)18-17-10-4-2-1-3-5-10;/h1-8,19-20H,(H,21,22,23)(H,24,25,26); |
InChI Key |
HCONNFRSAKMKII-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)O)O.[Na] |
4197-07-3 | |
Pictograms |
Irritant |
Synonyms |
chromotrope 2R |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Chromotrope 2R?
A1: this compound (C.I. 16570) has the molecular formula C20H16N2Na2O11S2 and a molecular weight of 586.47 g/mol.
Q2: Is there any spectroscopic data available for this compound?
A: While specific spectroscopic data isn't provided in the research papers, they mention its use in UV-Vis spectrophotometry. this compound exhibits maximum absorbance around 530 nm, leading to its characteristic violet color in solution. []
Q3: Is this compound stable under various pH conditions?
A: this compound exhibits pH-dependent stability and color changes. It forms a stable chelate with Zirconium(IV) between pH 1.0-3.0. [] It's also used for staining procedures at a pH around 1.0, highlighting its stability in acidic conditions. []
Q4: What about the compatibility of this compound with different materials?
A: this compound demonstrates compatibility with various materials relevant to its applications. It's successfully used to coat Amberlite XAD-1180 resin for solid-phase extraction procedures. [] Additionally, its use in staining procedures for methacrylate-embedded tissue sections showcases its compatibility with this embedding medium. []
Q5: How is this compound used in analytical chemistry?
A5: this compound is frequently employed as a reagent in spectrophotometric methods for determining various analytes, including:
- Metals: It forms colored complexes with metal ions like uranium (VI), tin(IV), and iridium (IV), allowing for their detection and quantification. [, , , ]
- Pharmaceuticals: It's used in spectrophotometric methods for determining drug concentrations, including cimetidine, ibuprofen, nystatin, and methdilazine hydrochloride. [, , ]
- Biological molecules: It forms complexes with proteins, enabling protein quantification via resonance light scattering. []
Q6: Can you elaborate on the use of this compound in biological staining?
A6: this compound is a valuable stain in histological and cytological studies:
- Microsporidia detection: It effectively stains microsporidian spores in clinical samples like stool specimens and tissue biopsies. [, , , ]
- Eosinophil detection: It stains eosinophils in tissue sections, aiding in the study of conditions like nasal polyps and eosinophilic bronchitis. [, , , , ]
- Connective tissue staining: When combined with other dyes, it allows for the visualization of fine connective tissue fibers. []
Q7: Are there any environmental applications of this compound?
A: While not extensively covered in the provided research, one study explored the influence of gallic acid on this compound oxidation by Fenton processes, which has implications for wastewater treatment. [] This suggests potential applications in environmental remediation.
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